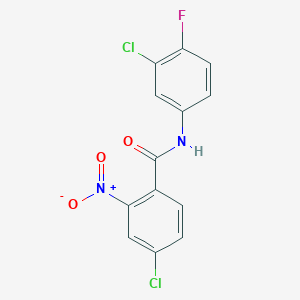![molecular formula C19H21N5O4S B11021285 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11021285.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyrazole ring, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves multiple steps, starting with the preparation of the individual ring systems. The dioxidotetrahydrothiophene ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones under acidic conditions. The oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation and cyclization steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophilic reagents like nitric acid or halogens. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring may interact with enzymes or receptors, while the pyrazole and oxadiazole rings may bind to other proteins or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, oxadiazole derivatives, and thiophene derivatives. Examples include:
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)propan-1-one
Uniqueness
What sets N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide apart is its combination of three distinct ring systems, each contributing to its unique chemical and biological properties
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H21N5O4S/c1-13-11-16(24(22-13)15-9-10-29(26,27)12-15)20-17(25)7-8-18-21-19(23-28-18)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,25) |
InChI Key |
LWLIZJSDUFDGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)

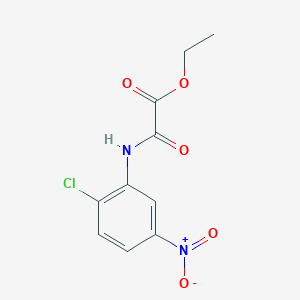
![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021233.png)
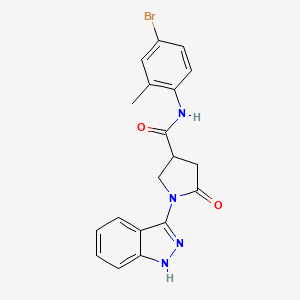
![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)
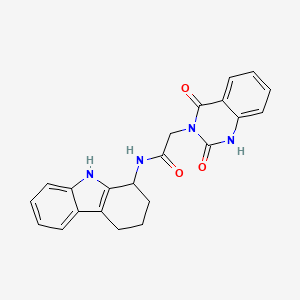
![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
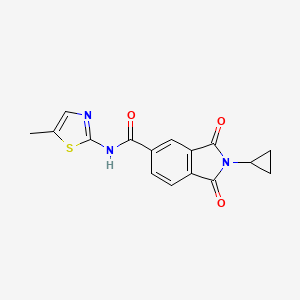
![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021277.png)
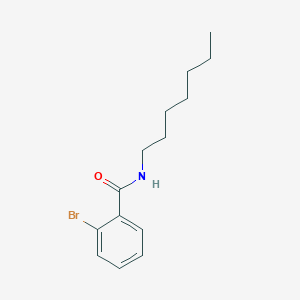
![5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11021280.png)
